

Preclinical Development of MK-8353: A Technical Guide

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Compound of Interest

Compound Name: SCH900353

Cat. No.: B1574414

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Subject: MK-8353 (ERK1/2 Inhibitor) Classification: Small Molecule Kinase Inhibitor Primary Indication: BRAF/RAS-Mutant Solid Tumors

Executive Summary

MK-8353 is a potent, orally bioavailable, and highly selective inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).^{[1][2][3][4][5][6][7]} Unlike traditional ATP-competitive inhibitors that often result in a paradoxical increase in ERK phosphorylation (pERK) due to the relief of negative feedback loops, MK-8353 employs a dual mechanism of action. It binds to the ATP pocket of ERK1/2 and induces a specific conformational change that renders the protein resistant to phosphorylation by its upstream activator, MEK.^[1] This guide details the preclinical trajectory of MK-8353, focusing on the medicinal chemistry optimization that solved early pharmacokinetic (PK) liabilities and the rigorous pharmacological validation that supported its transition to clinical trials.

Scientific Rationale: The Dual Mechanism

The MAPK/ERK pathway is hyperactivated in approximately 30% of human cancers. While BRAF and MEK inhibitors have shown clinical success, resistance frequently emerges via pathway reactivation or bypass mechanisms. Direct ERK inhibition represents the final node of the pathway, theoretically preventing signal output regardless of upstream mutations.

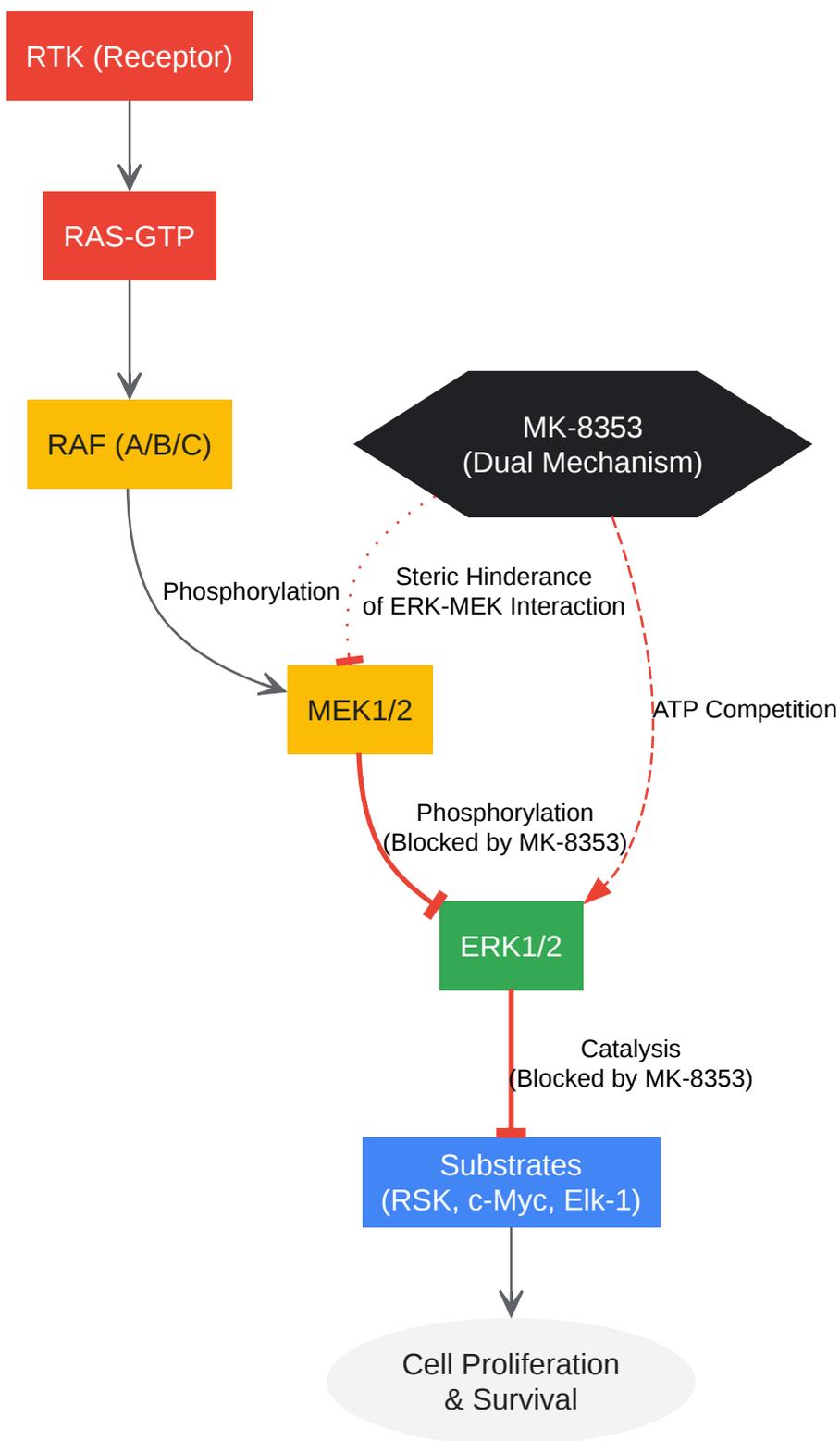
Mechanism of Action (MoA)

MK-8353 functions as an ATP-competitive inhibitor but distinguishes itself through a structural "locking" mechanism.

- Primary Action: Competitive inhibition at the ATP binding site, blocking catalytic activity.
- Secondary Action: The inhibitor induces a conformational shift in the ERK poly-glycine loop and Tyr34 residue.[3] This steric rearrangement prevents MEK1/2 from docking and phosphorylating the activation loop of ERK.
- Result: Simultaneous inhibition of ERK catalytic output (substrate phosphorylation) and ERK activation input (pERK levels decrease).

Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the specific dual-intervention point of MK-8353.



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Figure 1: MAPK signaling pathway highlighting the dual inhibitory action of MK-8353: blocking downstream substrate phosphorylation and preventing upstream activation by MEK.

Medicinal Chemistry & Optimization

The discovery of MK-8353 was driven by the need to improve the pharmacokinetic profile of early pyrrolidine-based hits.^[1]

The Pivot: From Compound 5 to MK-8353

Early lead Compound 5 demonstrated high potency but suffered from rapid clearance and poor oral bioavailability.^{[1][3]} The optimization strategy focused on the pyrrolidine core.

- Lead Compound 5: Potent ERK1/2 inhibitor but metabolically unstable.^{[5][6][7]}
- Structural Modification: Introduction of a 3(S)-thiomethyl group to the pyrrolidine ring.^{[1][3][6][7][8]}
- Impact: This modification (creating Compound 7, then refined to MK-8353) maintained the critical hydrogen bonds with Lys52 and Asp104/Met106 in the hinge region while significantly improving metabolic stability and membrane permeability.

Key Chemical Attributes

- Chemical Class: Pyrrolidine derivative.^{[1][3][5][6][7][9]}
- Key Interaction: The indazole ring mimics the adenine of ATP; the 3(S)-thiomethyl group orients towards the Asn152/Cys164 region, crucial for potency and selectivity.
- Stereochemistry: The (S)-configuration is essential. The (R)-enantiomer and sulfone analogs showed significantly reduced potency.

Preclinical Pharmacology (In Vitro)

Kinase Selectivity and Potency

MK-8353 was evaluated in biochemical assays using the IMAP technology to determine inhibitory constants.^{[2][4]}

Table 1: Biochemical Potency Profile

Target	Assay Type	IC50 (nM)
ERK1	Kinase Activity (Active)	23.0
ERK2	Kinase Activity (Active)	7.0 - 8.8

| ERK2 | Non-activated (MEK-coupled) | 0.5 |

Selectivity: In a panel of 227 human kinases, MK-8353 exhibited exceptional selectivity.[2][4]

- >50% Inhibition at 1 μ M: Only CLK2, FLT4, and Aurora B.[2]
- At 100 nM: No off-target kinases were inhibited.[3]

Cellular Activity

In cellular models, MK-8353 demonstrated potent antiproliferative effects, particularly in BRAF and RAS mutant lines.

- Cell Lines: A2058 (Melanoma, BRAF V600E), Colo-205 (Colon, BRAF V600E), HT-29 (Colon, BRAF V600E).
- Target Engagement: Western blot analysis in A2058 cells showed dose-dependent reduction in pERK1/2 and pRSK.[3] Complete suppression of pERK was observed at 30 nM, validating the dual mechanism.[3]

Preclinical Pharmacology (In Vivo)[3][10][11]

Xenograft Efficacy Studies

In vivo efficacy was established using human tumor xenografts in immunocompromised mice. [2]

Protocol Summary: In Vivo Efficacy

- Model Generation: Female athymic nude mice inoculated subcutaneously with Colo-205 or SK-MEL-28 cells.

- Randomization: When tumors reach ~200 mm³, mice are randomized into vehicle and treatment groups (n=10/group).
- Dosing: MK-8353 administered via oral gavage (PO) BID (twice daily).
- Doses Tested: 20, 30, 40, 60 mg/kg (mpk).
- Endpoints: Tumor Volume (TV), Body Weight (BW), PD markers (pERK in tumor tissue).

Results:

- 30 mg/kg BID: Significant Tumor Growth Inhibition (TGI).[2][10]
- 60 mg/kg BID: Induced tumor regression in Colo-205 models.[2][3]
- PD Correlation: Significant inhibition of intratumoral pERK was observed 1 hour post-dose, correlating with plasma exposure.

Pharmacokinetics (PK)

The optimization to MK-8353 resulted in a compound suitable for BID dosing in humans.[1][3][6][7][8]

Table 2: Cross-Species Pharmacokinetic Parameters

Parameter	Mouse (CD1)	Rat (SD)	Dog (Beagle)	Monkey (Cyno)
Clearance (CL)	Moderate	Moderate	Moderate	High
Half-life (t1/2)	1.3 - 2.8 h	1.3 - 2.8 h	1.3 - 2.8 h	~1.5 h

| Bioavailability (%F) | 23 - 80% | 23 - 80% | 23 - 80% | 2% |

Note: The low bioavailability in monkeys was an outlier compared to other species and predicted human values.

Experimental Protocols

Protocol: IMAP Kinase Assay (Biochemical Potency)

Purpose: To determine the IC50 of MK-8353 against activated ERK1/2.[2] Principle:

Fluorescence Polarization (FP) detection of phosphorylated substrate.

- Reagents: Recombinant human ERK1 or ERK2, FAM-labeled peptide substrate (e.g., derived from EGFR or generic MAPK substrate), ATP, IMAP binding reagent (Molecular Devices).
- Reaction Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20, 1 mM DTT.
- Procedure:
 - Dispense 5 µL of MK-8353 (serial dilutions in DMSO) into 384-well black plates.
 - Add 10 µL of Enzyme/Substrate mix (ERK1/2 at 0.5-2 nM final; Peptide at 100 nM final).
 - Initiate reaction with 5 µL ATP (at K_m concentration for the specific isoform).
 - Incubate at Room Temperature (RT) for 60 minutes.
 - Add 60 µL of IMAP Binding Reagent (stops reaction and binds phosphopeptide).
 - Incubate for 30 minutes at RT.
- Detection: Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).
- Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

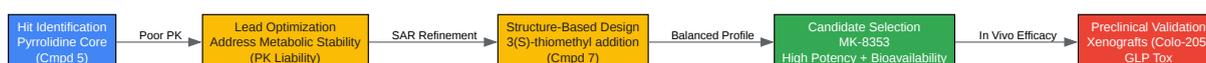
Protocol: Western Blot for PD Markers (Cellular)

Purpose: To validate the "Dual Mechanism" by assessing pERK levels.

- Cell Culture: Seed A2058 cells (1x10⁶) in 10-cm dishes; allow to adhere overnight.
- Treatment: Treat with MK-8353 (0, 10, 30, 100, 300 nM) for 2 hours.

- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche Complete).
- Separation: Load 20 µg protein/lane on 4-12% Bis-Tris gels; transfer to nitrocellulose membranes.
- Blotting:
 - Block with 5% BSA in TBST.
 - Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK1/2, Anti-pRSK.
 - Incubate overnight at 4°C.
- Detection: HRP-conjugated secondary antibodies; visualize via ECL.
- Validation Criteria: A reduction in pERK signal confirms the conformational change preventing MEK phosphorylation. (Standard ATP inhibitors would typically show increased pERK).

Development Workflow Diagram



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Figure 2: The discovery and optimization cascade leading to MK-8353, highlighting the critical structural modification phase.

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